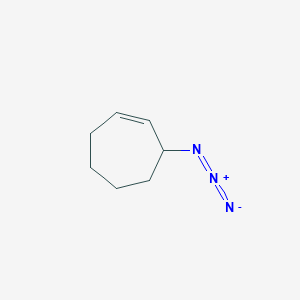
3-Azidocycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidocycloheptene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an azide derivative of cycloheptene, which is a seven-membered cyclic hydrocarbon. This compound has been extensively studied due to its unique properties, which make it useful in the fields of organic chemistry, materials science, and biomedical research.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on 3-Azidocycloheptene has contributed to the synthesis of new heterocyclic compounds. For instance, azuleno[1,2-b]- and azuleno[1,2-c]thiophenes were synthesized by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of 3-oxotetrahydrothiophene, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (Fujimori et al., 1983).
Multicomponent Cascade Reactions
A study demonstrated the formation of a strained 3-azabicyclo[3.2.0]heptane derivative through a novel multicomponent cascade reaction. This process predominantly yielded one diastereoisomer, and the resulting azabicycloheptanes were identified as important pharmacophores (Kriis et al., 2010).
Synthesis of Biologically and Industrially Important Molecules
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, which are crucial in various research fields, was facilitated using a DBU–water system. This approach offered advantages in atom economy, environmental impact, and reaction conditions, yielding high-quality results in shorter times (Singh et al., 2013).
Ligand Field Analysis
Research into the ligand field of the azido ligand in Co(II)-azido complexes provided insights into bonding parameters and magnetic anisotropy. This study contributed to a better understanding of the behavior of the N3(-) ligand as a strong σ and π donor (Schweinfurth et al., 2015).
Nitrido Nitrogen Source Development
Azabicycloheptadienes, an alternative to azides, have been used in synthesizing nitrides. This approach offered a safer and more soluble method in nonpolar solvents, leading to the development of novel nitride compounds (Mindiola & Cummins, 1998).
Propriétés
IUPAC Name |
3-azidocycloheptene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPRMVJNKMKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)



![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)


